tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazine or piperidine derivatives .
Scientific Research Applications
Tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl
Biological Activity
Chemical Identity
tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C17H23N3O4 and it has a molecular weight of approximately 333.39 g/mol. This compound features a tert-butyl group, an amino group, and a carboxylate functional group, which are critical to its chemical reactivity and potential biological activity .
The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of functional groups like the amino and carboxylate enhances its binding affinity to specific sites on these targets, thereby modulating biological pathways .
Potential Applications
Research indicates that this compound may have applications in medicinal chemistry due to its capacity to influence biochemical processes. It has been investigated for potential roles in drug development targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation .
Case Studies
Several studies have explored the biological effects of similar compounds within the oxazine family. For instance:
- Enzyme Interaction Studies : Research has shown that derivatives of oxazine compounds can exhibit inhibitory effects on certain enzymes involved in metabolic pathways. These findings suggest that this compound might similarly affect enzyme activity.
- Receptor Binding Studies : Compounds with structural similarities have been evaluated for their ability to bind to neurotransmitter receptors. Preliminary data suggest that this compound could affect neurotransmission processes .
Comparative Analysis
The following table summarizes key features and biological activities of related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C17H23N3O4 | Contains amino and carboxylate groups | Potential enzyme inhibitor |
Tert-butyl 6-chloro-2H-benzo[b][1,4]oxazine | C17H22ClN3O4 | Contains chlorine atom | Varies; potential for different reactivity |
Tert-butyl 6-bromo-2H-benzo[b][1,4]oxazine | C17H22BrN3O4 | Contains bromine atom | May exhibit distinct biological activities |
Properties
IUPAC Name |
tert-butyl 6-amino-3-oxospiro[4H-1,4-benzoxazine-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)14(21)19-12-10-11(18)4-5-13(12)23-17/h4-5,10H,6-9,18H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTWWAGSFLMUAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC3=C(O2)C=CC(=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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